
Dimethyl 3-methylpyridine-2,6-dicarboxylate
Overview
Description
Dimethyl 3-methylpyridine-2,6-dicarboxylate is an organic compound with the molecular formula C10H11NO4 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-methylpyridine-2,6-dicarboxylate can be synthesized through several methods. One common method involves the esterification of 3-methylpyridine-2,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Another method involves the oxidation of 4-substituted Hantzsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as an oxidizing agent .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-methylpyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis of Complex Molecules
Dimethyl 3-methylpyridine-2,6-dicarboxylate serves as a precursor for synthesizing complex organic molecules. It is utilized in creating ditopic macrocycles that can form complexes with various substrates. For instance, it has been employed in the synthesis of a ditopic macrocycle featuring xylyl rings linked by diethylene glycol and 2,6-pyridinediamide spacers, which acts as a host molecule for diphenylurea derivatives .
Coordination Chemistry
The compound plays a significant role in coordination chemistry. It has been used to synthesize metal complexes that exhibit unique properties. For example, nickel(II) complexes with bis[(pyridin-3-yl)methyl]pyridine-2,6-dicarboxamide ligands have demonstrated potential applications in catalysis and gas storage due to their intriguing architectures and magnetic properties .
Thermochemical Studies
Research involving the thermochemical properties of this compound has provided insights into its stability and reactivity. Studies have reported the standard molar enthalpies of formation and sublimation for this compound through combustion calorimetry and microcalorimetry techniques . Such data are crucial for understanding the energetic aspects of reactions involving this compound.
Biological Applications
The biological activities of compounds derived from this compound have been explored in various contexts. Coordination complexes formed with this compound have shown enhanced antibacterial activities compared to their uncoordinated counterparts . This suggests potential applications in medicinal chemistry and drug development.
Case Study 1: Synthesis of Antibacterial Agents
A study investigated the antibacterial efficacy of silver complexes synthesized using ligands derived from this compound. The results indicated significant activity against both gram-positive and gram-negative bacteria, highlighting the compound's potential in developing new antimicrobial agents.
Case Study 2: Catalytic Applications
Another case study focused on nickel complexes containing this compound ligands for catalytic reactions. These complexes were found to catalyze various organic transformations efficiently, showcasing their utility in synthetic organic chemistry.
Data Tables
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Organic Synthesis | Precursor for macrocycles | Effective host for diphenylurea derivatives |
Coordination Chemistry | Metal complex synthesis | Unique magnetic properties |
Thermochemical Research | Enthalpy measurements | Insights into stability and reactivity |
Biological Applications | Antibacterial agents | Enhanced activity against bacteria |
Catalytic Applications | Catalysis using metal complexes | Efficient catalysis in organic transformations |
Mechanism of Action
The mechanism of action of dimethyl 3-methylpyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Similar in structure but lacks the methyl group at the 3-position.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Similar but with ethyl ester groups instead of methyl ester groups.
Uniqueness
Dimethyl 3-methylpyridine-2,6-dicarboxylate is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for certain applications compared to its analogs.
Biological Activity
Dimethyl 3-methylpyridine-2,6-dicarboxylate (DMMPDC) is a pyridine derivative with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure:
- Molecular Formula: C10H11NO4
- CAS Number: 55267-70-4
DMMPDC can be synthesized through several methods, including:
- Esterification: Reacting 3-methylpyridine-2,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
- Oxidation of Hantzsch Dihydropyridines: Utilizing methanesulfonic acid and sodium nitrite as oxidizing agents.
In biological systems, DMMPDC acts primarily as a ligand that binds to enzymes or receptors, modulating their activity. The specific pathways and molecular targets it interacts with depend on the context of its application. Notably, its structural features enable it to influence reactivity and interactions with other molecules, making it suitable for diverse applications.
Antioxidant Activity
Research indicates that DMMPDC exhibits antioxidant properties by scavenging free radicals. The compound's ability to reduce oxidative stress can be crucial in preventing cellular damage associated with various diseases .
Antimicrobial Activity
Studies have demonstrated that DMMPDC possesses antimicrobial properties against a range of pathogens. For instance, its effectiveness against bacterial strains highlights its potential for development into antibacterial agents .
Enzyme Inhibition
DMMPDC has shown promise in inhibiting specific enzymes, which can be beneficial in therapeutic settings. For example, compounds related to DMMPDC have been evaluated for their inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. This inhibition is particularly relevant in the context of immunosuppressive therapies .
Case Studies and Research Findings
- Antioxidant Studies:
- Antimicrobial Efficacy:
- Enzyme Inhibition Assays:
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Dimethyl 2,6-pyridinedicarboxylate | Similar structure but lacks the methyl group at position 3 | Moderate antioxidant activity |
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | Ethyl ester groups instead of methyl | Enhanced solubility but less potent than DMMPDC |
DMMPDC is unique due to the presence of the methyl group at the 3-position, which enhances its reactivity and biological interactions compared to its analogs.
Properties
IUPAC Name |
dimethyl 3-methylpyridine-2,6-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-4-5-7(9(12)14-2)11-8(6)10(13)15-3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUSYIZTPWWHHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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